2-(3-Thienyl)benzaldehyde
Overview
Description
2-(3-Thienyl)benzaldehyde is a compound that can be associated with the family of aromatic aldehydes featuring a thiophene ring. While the provided papers do not directly discuss 2-(3-Thienyl)benzaldehyde, they do provide insights into the chemistry of related thiophene-containing benzaldehydes and their derivatives. These compounds are of interest due to their potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of thiophene-containing benzaldehydes can be inferred from the methods described in the papers. For example, the synthesis of a thioaldehyde derivative is achieved by reacting an aryl lithium compound with O-ethyl thioformate or by the reaction of an aryl benzaldehyde hydrazone with disulfur dichloride . Although not directly applicable to 2-(3-Thienyl)benzaldehyde, these methods suggest potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiophene-containing compounds is characterized by the interaction between the thiophene and benzene rings. In the case of the anti and syn isomers of thieno[f,f']bis benzothiophene, the near-planar structure facilitates pi-pi stacking behavior, which is crucial for the solid-state properties of these materials . This information can be extrapolated to suggest that 2-(3-Thienyl)benzaldehyde may also exhibit significant pi-pi interactions due to its aromatic nature.
Chemical Reactions Analysis
The reactivity of thiophene-containing benzaldehydes is highlighted by various reactions. For instance, the cyclization reaction between a quinoxaline derivative and benzaldehydes promoted by Brønsted acids leads to the formation of thieno[2,3-b]quinoxaline derivatives . Additionally, the dimerization of 3-benzylideneindoline-2-thiones formed by the condensation of indoline-2-thione with benzaldehyde indicates that similar benzaldehyde derivatives may undergo cycloaddition reactions . These examples provide a glimpse into the types of chemical transformations that 2-(3-Thienyl)benzaldehyde might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-containing benzaldehydes are not directly discussed in the provided papers. However, the stability of the thioaldehyde derivative at high temperatures and the solid-state behavior of the thieno[f,f']bis benzothiophene isomers suggest that 2-(3-Thienyl)benzaldehyde may also possess unique thermal and solid-state properties. The reactivity with Grignard reagents and organolithium compounds further indicates that 2-(3-Thienyl)benzaldehyde could be a versatile intermediate in organic synthesis.
Scientific Research Applications
Synthesis and Catalysis
Efficient Synthesis of Labeled Benzaldehydes : Benzaldehydes, including 2-(3-Thienyl)benzaldehyde, are key building blocks in synthetic organic chemistry. They play a crucial role in the synthesis of natural products and pharmaceutical drugs. A study highlighted a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation (Boga, Alhassan, & Hesk, 2014).
Application in Antimicrobial and Antioxidant Activities : Benzaldehydes have been used to synthesize chalcones, which exhibit significant antimicrobial, antioxidant, and insect antifeedant activities. This demonstrates the potential of 2-(3-Thienyl)benzaldehyde in contributing to these areas (Vanangamudi, Subramanian, & Thirunarayanan, 2017).
Conversion to Benzaldehyde for Industrial Applications : Research has focused on the oxidation of benzyl alcohol to benzaldehyde, an important chemical in various industries. This conversion process, where 2-(3-Thienyl)benzaldehyde can potentially play a role, is significant in cosmetics, food, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012).
Catalysis in Organic Synthesis : Studies on the synthesis of various compounds, including 2-aryl-1,2-dihydrophthalazines and 2-arylbenzothiazoles, have utilized benzaldehydes as key reactants. These syntheses contribute to advancements in organic synthesis and pharmaceuticals (Aljaar, Conrad, & Beifuss, 2013).
Photocatalysis for Benzyl Alcohol Conversion : The photocatalytic conversion of benzyl alcohol to benzaldehyde, with potential applications in environmentally friendly processes, has been explored. 2-(3-Thienyl)benzaldehyde could be a candidate in such photocatalytic systems (Lima, Silva, Silva, & Faria, 2017).
Bioproduction and Green Chemistry
Bioproduction of Benzaldehyde : The bioproduction of benzaldehyde, using yeast like Pichia pastoris, has been researched. This approach is more environmentally friendly and is important in the flavor industry. 2-(3-Thienyl)benzaldehyde could be incorporated into such bioproduction processes (Craig & Daugulis, 2013).
Green Chemistry Applications : The synthesis of α-methylcinnamaldehyde via Claisen-Schmidt condensation demonstrates the potential of benzaldehydes in green chemistry. This approach aligns with the sustainable production of chemicals and pharmaceuticals (Wagh & Yadav, 2018).
Ionic Liquid Applications in Organic Synthesis : Benzaldehydes have been used in the Knoevenagel condensation process in ionic liquids. This approach is a part of green chemistry, reducing environmental impact (Verdía, Santamarta, & Tojo, 2017).
Environmentally Benign Synthesis Processes : The development of environmentally benign processes for benzaldehyde production, such as photo-oxidation reactions in aqueous phase, is a growing area of research. 2-(3-Thienyl)benzaldehyde could be a component in such sustainable processes (Wu, An, & Song, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-3-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLJIEBWQYGNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401894 | |
Record name | 2-(3-thienyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)benzaldehyde | |
CAS RN |
99902-03-1 | |
Record name | 2-(3-thienyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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